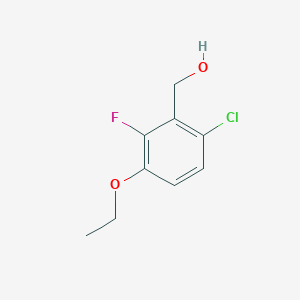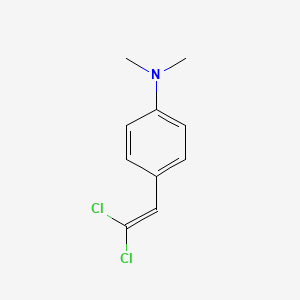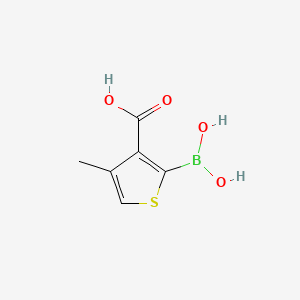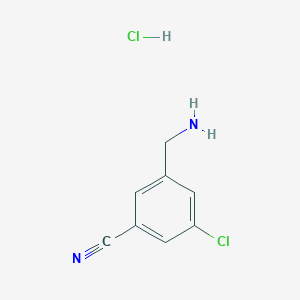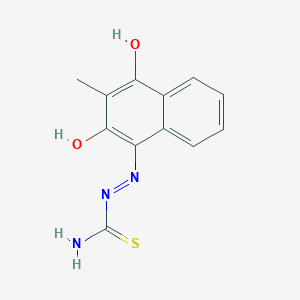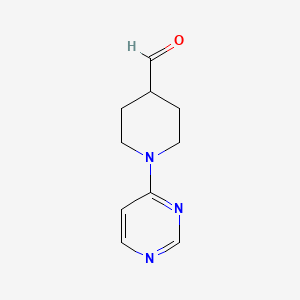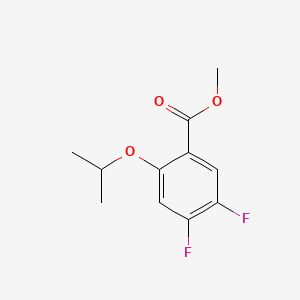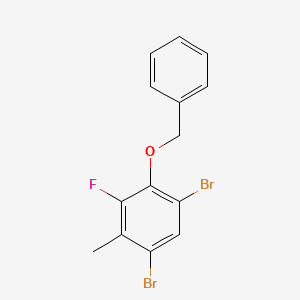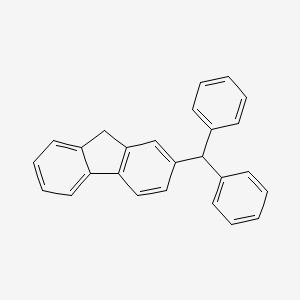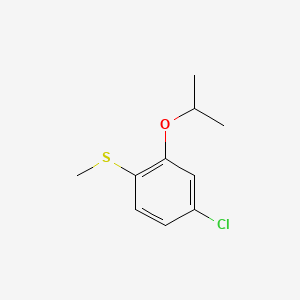
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClOS and a molecular weight of 216.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
The synthesis of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-isopropoxyphenol with a methylsulfane reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions to form new derivatives.
Hydrolysis: The isopropoxy group can be hydrolyzed in the presence of an acid or base to yield the corresponding phenol.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mechanism of Action
The mechanism of action of (4-Chloro-2-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(4-Chloro-2-isopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:
Methyl(p-tolyl)sulfane: This compound has a similar sulfane group but differs in the substitution pattern on the phenyl ring.
4-Chlorophenyl methyl sulfide: This compound lacks the isopropoxy group, making it less complex and potentially less reactive.
2-Isopropoxy-4-methylphenyl sulfide: This compound has a similar isopropoxy group but differs in the position of the methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClOS |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
4-chloro-1-methylsulfanyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClOS/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7H,1-3H3 |
InChI Key |
NCKPWATYGXUEFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



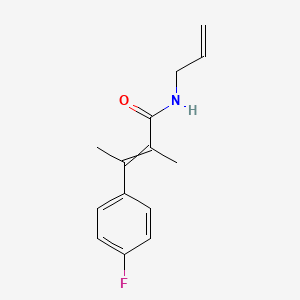
![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)

